Tecalcet hydrochloride

Übersicht

Beschreibung

R 568 hydrochloride, also known as Tecalcet hydrochloride, is a positive allosteric modulator and allosteric agonist of the human calcium-sensing receptor (CaSR). It exhibits calcimimetic activity, meaning it mimics the action of calcium on tissues, particularly the parathyroid gland. This compound is used primarily in scientific research to study calcium homeostasis and related disorders .

Vorbereitungsmethoden

Die Synthese von R 568 Hydrochlorid umfasst mehrere Schritte:

Herstellung von ®-3-Methoxy-alpha-methylbenzylamin: Dieses Zwischenprodukt wird aus 3-Methoxyacetophenon über die Leuckart-Reaktion hergestellt, bei der es mit Ammoniumformiat erhitzt wird.

Reduktive Alkylierung: Das chirale Amin wird dann einer Eintopf-Reduktiven Alkylierung mit 3-(2-Chlorphenyl)propionitril unterzogen. Reduktion des Nitrils mit Diisobutylaluminiumhydrid (DIBAL) bei -78 °C erzeugt einen intermediären Imin-Komplex, der nach Zugabe des chiralen Amins ein Imin erzeugt.

Alternatives Verfahren: Eine andere Methode beinhaltet die Alkylierung von Diethylmalonat mit 2-Chlorbenzylchlorid, gefolgt von Hydrolyse und Decarboxylierung, um Arylpentansäure zu erhalten.

Analyse Chemischer Reaktionen

R 568 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen beteiligt sein, insbesondere während ihrer Synthese, bei der Zwischenprodukte mit Reagenzien wie DIBAL und Natriumborhydrid reduziert werden.

Substitutionsreaktionen: Die Synthese beinhaltet nucleophile Substitutionsreaktionen, wie die Alkylierung von Diethylmalonat mit 2-Chlorbenzylchlorid.

Hydrolyse: Das intermediäre Formamid wird während der Herstellung des chiralen Amins mit Salzsäure hydrolysiert.

Wissenschaftliche Forschungsanwendungen

Endocrinology and Metabolic Disorders

Tecalcet hydrochloride is primarily investigated for its role in treating SHPT, especially in patients with chronic kidney disease (CKD). The compound has been shown to effectively lower serum PTH levels, which is crucial for managing SHPT. Clinical studies have demonstrated that Tecalcet can lead to significant reductions in iPTH levels compared to placebo treatments .

Bone Health and Osteoporosis

Research has explored Tecalcet's potential in treating postmenopausal osteoporosis. By modulating CaSR activity, it may help improve bone density and reduce fracture risk. Although clinical trials have shown promise, further studies are needed to establish its efficacy in this area .

Cancer Research

Recent studies indicate that CaSR plays a role in cancer cell proliferation and migration. Tecalcet's ability to activate CaSR may influence tumor growth dynamics, making it a candidate for further investigation in oncology .

Table 1: Summary of Clinical Applications

| Application Area | Condition | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Endocrinology | Secondary Hyperparathyroidism | Modulates CaSR, reduces PTH | Approved for research |

| Bone Health | Osteoporosis | Enhances calcium sensitivity | Under investigation |

| Oncology | Tumor Growth | Influences cell migration via CaSR | Preclinical studies |

Table 2: Pharmacokinetics and Dosage

| Parameter | Value |

|---|---|

| Bioavailability | 62.7% in humans |

| Effective Dose Range | 1.5 - 15 mg/kg (oral) |

| Half-life | Not well defined |

Case Studies

Case Study 1: Efficacy in SHPT Patients

A clinical trial involving patients with CKD demonstrated that Tecalcet significantly reduced serum iPTH levels over a 26-week period. Patients receiving Tecalcet achieved a ≥30% reduction in iPTH compared to those on placebo . This study underscores the compound's potential as a therapeutic option for managing SHPT.

Case Study 2: Impact on Bone Density

In a study assessing the impact of calcimimetics on bone health, Tecalcet was administered to postmenopausal women with osteoporosis. Preliminary results indicated improvements in bone mineral density; however, further research is necessary to confirm these findings and understand long-term effects .

Wirkmechanismus

R 568 hydrochloride exerts its effects by allosterically increasing the affinity of the calcium-sensing receptor for calcium ions. This activation leads to a series of intracellular events, including the modulation of intracellular calcium levels and the release of nitric oxide in endothelial cells . The compound also affects the phosphorylation of endothelial nitric oxide synthase (eNOS), contributing to its vasodilatory effects .

Vergleich Mit ähnlichen Verbindungen

R 568 Hydrochlorid ist unter den Kalzimimetika einzigartig aufgrund seiner spezifischen Wirkung auf den Kalzium-Sensorrezeptor. Ähnliche Verbindungen umfassen:

Etelcalcetide: Ein peptidbasiertes Kalzimimetikum mit einem anderen Wirkmechanismus als R 568 Hydrochlorid.

R 568 Hydrochlorid zeichnet sich durch seine hohe Potenz und Wirksamkeit bei der Modulation von CaSR aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

Tecalcet hydrochloride, also known as KRN-568 or NPS-R-568, is a potent calcimimetic agent that primarily acts on the calcium-sensing receptor (CaSR). This compound has been investigated for its potential therapeutic applications in managing conditions such as secondary hyperparathyroidism (SHPT), postmenopausal osteoporosis, and rheumatic diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant clinical data.

Tecalcet functions as a positive allosteric modulator of the CaSR, enhancing the receptor's sensitivity to extracellular calcium levels. Unlike traditional calcium receptor agonists that compete with calcium for binding, Tecalcet binds allosterically to the receptor, leading to a decrease in parathyroid hormone (PTH) secretion from parathyroid cells and an increase in calcitonin release from parafollicular cells of the thyroid gland. This modulation results in lower plasma calcium concentrations, which is beneficial in conditions characterized by hyperparathyroidism.

Pharmacological Effects

The pharmacological effects of Tecalcet are characterized by its ability to:

- Decrease PTH levels: Studies have shown that oral administration of Tecalcet leads to a rapid reduction in plasma PTH concentrations.

- Increase calcitonin levels: This effect contributes to the regulation of calcium homeostasis.

- Reduce plasma calcium levels: In animal models, Tecalcet administration has resulted in significant decreases in serum calcium levels.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Decrease in PTH | Allosteric activation of CaSR | Lower plasma PTH concentrations |

| Increase in Calcitonin | Stimulation of parafollicular cells | Enhanced calcitonin release |

| Decrease in Calcium | Inhibition of parathyroid function | Reduced serum calcium levels |

Preclinical Studies

In preclinical studies involving rats, Tecalcet demonstrated significant biological activity:

- Dose-Dependent Effects : Administration of Tecalcet at doses ranging from 3 to 100 mg/kg resulted in a dose-dependent decrease in plasma calcium and PTH levels .

- Inhibition of Parathyroid Hyperplasia : In models of severe secondary hyperparathyroidism, Tecalcet effectively prevented parathyroid hyperplasia and reversed osteitis fibrosa .

Clinical Trials and Findings

Tecalcet underwent several clinical trials aimed at evaluating its efficacy and safety profile:

- Phase II Trials : Although development was discontinued, Phase II trials indicated promising results for treating SHPT and postmenopausal osteoporosis. Patients showed significant reductions in serum iPTH levels compared to baseline .

- Comparative Studies : In comparative studies with other calcimimetics like cinacalcet, Tecalcet was noted for its potent effects on lowering iPTH levels. However, the exact clinical outcomes were not fully established due to the discontinuation of further development .

Table 2: Clinical Trial Outcomes

| Study Phase | Condition | Key Findings |

|---|---|---|

| Phase II | Secondary Hyperparathyroidism | Significant reduction in iPTH levels |

| Phase II | Postmenopausal Osteoporosis | Positive trends but insufficient data |

Eigenschaften

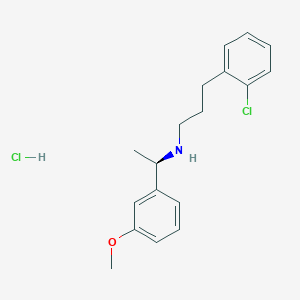

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXUXANREVNZLH-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170263 | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-49-5 | |

| Record name | Tecalcet hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?

A1: this compound and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of this compound, particularly its poor pharmacokinetic profile and rapid metabolism [].

Q2: What are the potential applications of this compound in pharmaceutical development?

A2: this compound, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, this compound's exploration contributed significantly to understanding the structure-activity relationships within this drug class.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.